Dibutoxymethane

Description

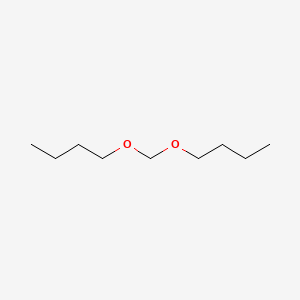

Structure

3D Structure

Properties

IUPAC Name |

1-(butoxymethoxy)butane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O2/c1-3-5-7-10-9-11-8-6-4-2/h3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLCJOAMJPCOIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOCOCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062528 | |

| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

2568-90-3 | |

| Record name | Dibutoxymethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2568-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibutoxymethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002568903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DIBUTOXYMETHANE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=241 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Butane, 1,1'-[methylenebis(oxy)]bis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062528 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-[methylenebis(oxy)]dibutane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.100 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIBUTOXYMETHANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V5WWR58LDU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Dibutoxymethane from Formaldehyde and Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane, a versatile acetal, is gaining prominence as a green solvent and a valuable intermediate in various chemical syntheses. This technical guide provides a comprehensive overview of the synthesis of this compound from the acid-catalyzed condensation of formaldehyde (B43269) and butanol. It delves into the underlying reaction mechanism, detailed experimental protocols, and a comparative analysis of various catalytic systems. Quantitative data on reaction parameters, yields, and selectivity are presented in structured tables to facilitate comparison. Furthermore, this guide includes visual representations of the reaction pathway and a general experimental workflow to provide a holistic understanding of the synthesis process.

Introduction

This compound (DBM), also known as butylal or formaldehyde dibutyl acetal, is a colorless liquid with a mild odor.[1] Its classification as a green solvent, owing to its non-halogenated nature and low toxicity, has spurred significant interest in its application as a replacement for more hazardous solvents in various industrial and laboratory settings.[2] DBM is synthesized through the condensation reaction of formaldehyde and butanol, a process that can be efficiently catalyzed by various acids.[1] This guide aims to provide a detailed technical overview of this synthesis, focusing on the core chemical principles, practical experimental procedures, and the impact of various reaction parameters on the overall efficiency of the process.

Reaction Mechanism and Kinetics

The synthesis of this compound from formaldehyde and butanol proceeds via an acid-catalyzed nucleophilic substitution reaction. The reaction can be broken down into two main steps:

-

Hemiformal Formation: In the presence of an acid catalyst, the carbonyl oxygen of formaldehyde is protonated, enhancing its electrophilicity. A molecule of butanol then acts as a nucleophile, attacking the carbonyl carbon to form a hemiformal intermediate.[1]

-

Acetal Formation: The hydroxyl group of the hemiformal is subsequently protonated and eliminated as a water molecule, forming a carbocation. A second molecule of butanol then attacks this carbocation, leading to the formation of this compound and the regeneration of the acid catalyst.[1]

The depolymerization of paraformaldehyde, a common source of formaldehyde, can be the rate-limiting step and often requires temperatures above 90°C for the efficient release of monomeric formaldehyde.[1] Kinetic studies have indicated that under conditions of excess butanol, the reaction exhibits a pseudo-first-order dependence on the concentration of formaldehyde.[1]

Experimental Protocols

Several methods for the synthesis of this compound have been reported, primarily varying in the choice of catalyst, formaldehyde source, and reaction conditions. Below are detailed protocols for key experimental setups.

Synthesis using Anhydrous Ferric Chloride Catalyst

This protocol describes a batch synthesis process utilizing anhydrous ferric chloride as the catalyst.

Materials:

-

Paraformaldehyde: 15 g (0.5 mole)

-

n-Butanol: 74 g (1.0 mole)

-

Anhydrous Ferric Chloride (FeCl₃): 2.0 g

-

10% Aqueous Sodium Carbonate (Na₂CO₃) solution

-

20% Hydrogen Peroxide (H₂O₂) solution

-

Sodium metal (for drying)

Procedure:

-

A flask is charged with 15 g of paraformaldehyde, 74 g of n-butanol, and 2.0 g of anhydrous ferric chloride.[3]

-

The mixture is refluxed for 10 hours.[3]

-

After cooling, the lower layer of the reaction mixture (approximately 3-4 ml) is discarded.[3]

-

50 ml of 10% aqueous sodium carbonate solution is added to the remaining mixture to precipitate ferric chloride as ferric hydroxide.[3]

-

To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.[3]

-

The organic layer is then washed with water, dried over excess sodium metal, and distilled to yield this compound.[3]

-

This procedure is reported to afford approximately 62 g of this compound, which corresponds to a 78% yield.[3]

Synthesis using Sulfuric Acid Catalyst

This protocol outlines a method using sulfuric acid as the catalyst and a distillation-based workup.

Materials:

-

Paraformaldehyde: 60 g

-

Methanol: 1.2 g

-

Deionized Water: 60 ml

-

98% Sulfuric Acid (H₂SO₄): 0.1 ml

-

Virgin Butanol: 370 g

-

Neutralization agent (e.g., sodium carbonate solution)

Procedure:

-

A flask is charged with 60 ml of deionized water and 1.2 g of methanol.[4]

-

60 g of paraformaldehyde is added to create a 30-50% formaldehyde solution.[4]

-

0.1 ml of 98% sulfuric acid is added as the catalyst.[4]

-

The mixture is heated to 90-100°C and maintained at this temperature until a clear solution is obtained.[4]

-

370 g of virgin butanol is then charged to the mixture.[4]

-

The temperature is raised to approximately 125°C, and the resulting water and butanol distillate is collected in a distilling trap.[4]

-

Once the accumulation of water in the distillate ceases, the mixture is cooled.[5]

-

A neutralization agent is added, followed by an additional charge of water.[5]

-

The mixture is reheated to initiate distillation, which is continued until all the water has been collected.[5]

-

The top and bottom phases of the distillate are separated, and the remaining product residue is cooled.[5]

Continuous Synthesis with Rectification

A continuous production method has also been patented, which offers advantages for industrial-scale synthesis.

Process Overview:

-

A mixture of formaldehyde (or its derivatives) and butanol is pre-heated to a temperature between 70-160°C.[6]

-

The pre-heated mixture is fed into a reactor containing an acid catalyst.[6]

-

The reactor is heated to a temperature between 100-190°C to facilitate the condensation reaction and vaporize the products.[6]

-

The vaporized products are continuously transferred to a rectifying tower connected to the reactor.[6]

-

The rectifying tower is operated under negative pressure (-0.01 to -0.09 MPa).[6]

-

The final this compound product, with a concentration of up to 95.0%, is collected from the bottom of the rectifying tower.[6]

Data Presentation

The efficiency of this compound synthesis is highly dependent on the choice of catalyst and reaction conditions. The following tables summarize the quantitative data from various reported methods.

| Catalyst | Formaldehyde Source | Butanol:Formaldehyde Molar Ratio | Temperature (°C) | Reaction Time (h) | Yield (%) | Purity (%) | Reference |

| Anhydrous Ferric Chloride | Paraformaldehyde | 2:1 | Reflux | 10 | 78 | - | [3] |

| Sulfuric Acid | Paraformaldehyde | - | 90-125 | - | - | - | [4] |

| Acid Catalyst (General) | Formaldehyde/Derivative | 5:1 | 180 | Continuous | High | >95 | [6] |

| Cation Exchange Resin (Amberlyst 15) | - | - | - | - | - | - | [1] |

Note: Data for the cation exchange resin catalyst was mentioned as having the best performance but specific quantitative data on yield and purity under defined conditions were not available in the searched literature.

Visualization of Pathways and Workflows

Reaction Pathway

The following diagram illustrates the acid-catalyzed reaction pathway for the synthesis of this compound from formaldehyde and butanol.

Caption: Acid-catalyzed reaction pathway for this compound synthesis.

Experimental Workflow

The diagram below outlines a general experimental workflow for the batch synthesis and purification of this compound.

Caption: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound from formaldehyde and butanol is a well-established and versatile reaction. The choice of acid catalyst, be it a traditional mineral acid, a Lewis acid, or a solid acid like a cation exchange resin, plays a crucial role in the reaction's efficiency and the ease of product purification. While batch processes are suitable for laboratory-scale synthesis, continuous processes involving rectification offer significant advantages for industrial production, enabling high purity and yield. This guide provides researchers and professionals with the fundamental knowledge and practical protocols necessary for the successful synthesis of this compound, a compound of growing importance in the field of green chemistry and beyond. Further research into optimizing reaction conditions with solid acid catalysts could lead to even more sustainable and cost-effective production methods.

References

- 1. Cation exchange resins catalyzed synthesis of this compound and polyoxymethylene dibutyl ether: A diesel fuel additive for soot reduction [morressier.com]

- 2. mdpi.com [mdpi.com]

- 3. bibliotecadigital.ipb.pt [bibliotecadigital.ipb.pt]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Acid-Catalyzed Synthesis of Dibutoxymethane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the acid-catalyzed synthesis of dibutoxymethane, a promising green solvent with applications across various scientific disciplines. The document details the reaction mechanism, provides structured quantitative data for synthesis optimization, outlines detailed experimental protocols, and includes visual diagrams to illustrate key processes.

Core Reaction: Acid-Catalyzed Acetal (B89532) Formation

The synthesis of this compound from n-butanol and formaldehyde (B43269) (or its polymer, paraformaldehyde) is a classic example of an acid-catalyzed acetal formation. The reaction proceeds via a nucleophilic substitution mechanism, where two molecules of butanol are added to the carbonyl group of formaldehyde. The presence of an acid catalyst is crucial to activate the carbonyl group, making it more susceptible to nucleophilic attack by the weakly nucleophilic butanol.

Reaction Mechanism

The reaction mechanism can be broken down into the following key steps:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the oxygen atom of the formaldehyde, increasing the electrophilicity of the carbonyl carbon.

-

Nucleophilic Attack by Butanol: A molecule of n-butanol acts as a nucleophile, attacking the electrophilic carbonyl carbon.

-

Formation of a Hemiformal: This attack results in the formation of a protonated hemiformal intermediate.

-

Deprotonation: A base (such as another molecule of butanol or water) deprotonates the intermediate to form a neutral hemiformal.

-

Protonation of the Hydroxyl Group: The hydroxyl group of the hemiformal is protonated by the acid catalyst, forming a good leaving group (water).

-

Elimination of Water: The lone pair of electrons on the oxygen of the alkoxy group pushes out the water molecule, forming a resonance-stabilized oxonium ion.

-

Second Nucleophilic Attack: A second molecule of n-butanol attacks the electrophilic carbon of the oxonium ion.

-

Deprotonation: Finally, a base removes the proton from the newly added butoxy group, regenerating the acid catalyst and yielding the final product, this compound.

Quantitative Data on this compound Synthesis

Optimizing the synthesis of this compound requires careful consideration of several reaction parameters. The following table summarizes the impact of catalyst type, catalyst loading, temperature, and reactant ratio on the yield and purity of the final product, based on available literature.

| Catalyst | Catalyst Loading | Temperature (°C) | Butanol:Formaldehyde Ratio | Reaction Time (h) | Yield/Purity (%) | Reference |

| Sulfuric Acid (H₂SO₄) | 0.1 mL (98%) for 60g paraformaldehyde | 90-100 | 370g butanol to 60g paraformaldehyde | Until clear solution, then distillation | High Purity | [1] |

| Sulfuric Acid (H₂SO₄) | Not Specified | 70-185 | Not Specified | Not Specified | High Purity | [2] |

| Anhydrous Ferric Chloride (FeCl₃) | 2.0 g for 15 g paraformaldehyde | Reflux | 1.0 mole butanol to 0.5 mole paraformaldehyde | 10 | 78 | Not explicitly cited |

| Acid Catalyst (unspecified) | Not Specified | 185 | 1:3 (formaldehyde:butanol) | Continuous process | 99.9 | Not explicitly cited |

| Cr/Activated Carbon | 5 g | 450 | Single reagent (n-butanol) | Not Specified | 53.42 (for 1,1-dibutoxybutane) | [3] |

Note: The data for Cr/Activated Carbon pertains to the synthesis of 1,1-dibutoxybutane (B1265885) from n-butanol alone, which is a related but different reaction. It is included to provide insight into alternative catalytic systems.

Experimental Protocols

The following are detailed methodologies for the synthesis of this compound based on established procedures.

Protocol 1: Synthesis using Sulfuric Acid Catalyst

Materials:

-

Paraformaldehyde (0.5 mole, 15 g)

-

n-Butanol (1.0 mole, 74 g)

-

Concentrated Sulfuric Acid (98%)

-

Sodium Carbonate solution (10%)

-

Hydrogen Peroxide (20%)

-

Sodium metal

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Procedure:

-

To a round-bottom flask equipped with a reflux condenser and a Dean-Stark trap, add paraformaldehyde and n-butanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid to the mixture.

-

Heat the mixture to reflux. Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the product.

-

Continue refluxing until no more water is collected.

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a 10% aqueous sodium carbonate solution to neutralize the acid catalyst.

-

To remove any unreacted aldehyde, wash the product with a mixture of 20% hydrogen peroxide and 10% sodium carbonate solution at 45°C.

-

Wash the product with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Decant or filter the drying agent.

-

Purify the crude this compound by distillation from sodium metal to yield the pure product.

Protocol 2: Synthesis using Anhydrous Ferric Chloride Catalyst

Materials:

-

Paraformaldehyde (0.5 mole, 15 g)

-

n-Butanol (1.0 mole, 74 g)

-

Anhydrous Ferric Chloride (2.0 g)

-

Sodium Carbonate solution (10%)

-

Hydrogen Peroxide (20%)

-

Sodium metal

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

Combine paraformaldehyde, n-butanol, and anhydrous ferric chloride in a round-bottom flask fitted with a reflux condenser.

-

Reflux the mixture for 10 hours.

-

After cooling, a lower layer of 3-4 ml may form, which should be discarded.

-

Add 50 ml of 10% aqueous sodium carbonate solution to precipitate ferric hydroxide, which can be removed.

-

Wash the product with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to remove residual aldehyde.

-

Wash the product with water.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

-

Filter the drying agent.

-

Distill the product from excess sodium metal to obtain pure this compound.

Visualizing the Process

The following diagrams, generated using Graphviz (DOT language), illustrate the acid-catalyzed mechanism for this compound synthesis and a general experimental workflow.

Caption: Acid-catalyzed mechanism of this compound synthesis.

Caption: General experimental workflow for this compound synthesis.

References

Physical properties of Dibutoxymethane boiling point density

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core physical properties of dibutoxymethane, specifically its boiling point and density. The information is presented for easy reference and includes detailed experimental protocols for the determination of these properties, catering to the needs of researchers and professionals in drug development and related scientific fields.

Core Physical Properties

This compound, also known as butylal or formaldehyde (B43269) dibutyl acetal, is a colorless liquid with the chemical formula C9H20O2. Its physical characteristics are crucial for its application as a solvent and in various chemical syntheses.

Quantitative Data Summary

The following table summarizes the key physical properties of this compound, compiled from various sources.

| Physical Property | Value | Units | Temperature (°C) | Pressure (mmHg) | Source(s) |

| Boiling Point | 179.2 - 182 | °C | - | 760 | [1][2] |

| 180 | °C | - | 760 | [3][4] | |

| 185 - 186 | °C | - | 760 (est.) | [1] | |

| 175 | °C | - | - | [5] | |

| 179 - 181 | °C | - | - | [6] | |

| 180.5 | °C | - | - | ||

| Density | 0.84 | g/cm³ | 20 | - | [3][4] |

| 0.8382 | g/cm³ | 20 | - | [2] | |

| 0.87 | g/cm³ | 20 | - | [5] | |

| 0.8354 | g/mL | 20 | - | [6] | |

| 0.835 | g/L | - | - |

Experimental Protocols

The determination of boiling point and density are fundamental experimental procedures in chemistry. The following sections detail the general methodologies for these measurements.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. A common and effective method for this determination is the Thiele tube method.[7]

Apparatus:

-

Thiele tube

-

Thermometer

-

Small test tube

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

A small amount of the liquid sample (this compound) is placed in the small test tube.[7]

-

A capillary tube, with its sealed end facing upwards, is inserted into the test tube containing the sample.[7]

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[7]

-

The entire assembly is placed in a Thiele tube containing mineral oil, ensuring the test tube is immersed in the oil.[7]

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample uniformly.[7]

-

As the temperature rises, a steady stream of bubbles will emerge from the open end of the capillary tube.[7]

-

The heating is then discontinued, and the apparatus is allowed to cool.[7]

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[7]

Determination of Density

Density is a measure of mass per unit volume.[8] For a liquid like this compound, this can be accurately determined using a pycnometer or by direct mass and volume measurements.

Apparatus:

-

Pycnometer (specific gravity bottle) or a graduated cylinder and an electronic balance

-

Thermometer

-

Water bath

Procedure (using graduated cylinder and balance):

-

The mass of a clean, dry graduated cylinder is accurately measured using an electronic balance.[9]

-

A known volume of this compound is carefully transferred into the graduated cylinder. The volume is read from the bottom of the meniscus.[9][10]

-

The combined mass of the graduated cylinder and the this compound is measured.[9]

-

The mass of the this compound is calculated by subtracting the mass of the empty graduated cylinder from the combined mass.[9]

-

The density is then calculated by dividing the mass of the this compound by its measured volume.[8]

-

The temperature of the liquid should be recorded as density is temperature-dependent.[9]

Visualizations

To further clarify the experimental processes, the following diagrams illustrate the workflows.

Caption: Workflow for Boiling Point Determination using a Thiele Tube.

References

- 1. This compound, 2568-90-3 [thegoodscentscompany.com]

- 2. CAS Common Chemistry [commonchemistry.cas.org]

- 3. 2568-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 4. This compound|lookchem [lookchem.com]

- 5. Buy this compound (EVT-302509) | 2568-90-3 [evitachem.com]

- 6. Di-n-butoxymethane Supplier | 2568-90-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. youtube.com [youtube.com]

An In-depth Technical Guide to Dibutoxymethane (CAS 2568-90-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane (CAS 2568-90-3), also known as butylal or formaldehyde (B43269) dibutyl acetal (B89532), is a colorless liquid with a mild, ether-like odor.[1] It is classified as an acetal and has garnered significant attention as a versatile, low-toxicity, and biodegradable "green solvent."[1][2] This technical guide provides a comprehensive overview of this compound, consolidating its chemical and physical properties, synthesis methodologies, and diverse applications. While its primary utility lies in industrial and chemical synthesis contexts, this document also explores its limited but potential relevance to the pharmaceutical sciences, primarily as a solvent. All quantitative data are presented in structured tables for clarity, and detailed experimental protocols are provided. Logical and experimental workflows are visualized using diagrams to facilitate understanding.

Chemical and Physical Properties

This compound is a stable compound under normal conditions, characterized by its two butyl groups attached to a central methylene (B1212753) group via ether linkages.[3] This structure imparts good solvency for a range of organic compounds and low miscibility with water.[3][4]

Table 1: General and Physical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 2568-90-3 | [1] |

| Molecular Formula | C₉H₂₀O₂ | [1] |

| Molecular Weight | 160.25 g/mol | [1] |

| IUPAC Name | 1-(butoxymethoxy)butane | [1] |

| Appearance | Colorless, clear liquid | [1][3] |

| Odor | Mild, ether-like, fruity | [1][5] |

| Boiling Point | 179.2 - 182.5 °C | [2][6] |

| Melting Point | -58.1 °C | [7][8] |

| Density | 0.835 - 0.84 g/cm³ at 20°C | [7][9] |

| Flash Point | 60 - 63 °C | [6][7] |

| Water Solubility | 222.5 - 304.9 mg/L at 20-25°C | [4][10] |

| logP (Octanol/Water) | 2.77 | [4] |

| Refractive Index (n20/D) | 1.406 | [9] |

Table 2: Toxicological and Safety Data

| Parameter | Value | Reference(s) |

| Oral LD50 (Rabbit) | 6,873 mg/kg bw | [11] |

| Dermal LD50 (Rat) | > 2,000 mg/kg bw | [11] |

| Fish LC50 (96h) | 27.344 mg/L | [4] |

| Daphnia EC50 (48h) | > 100 mg/L | [4] |

| Algae EC50 (72h) | > 1.3 mg/L | [4] |

| GHS Hazard Statements | H226 (Flammable liquid and vapor), H315 (Causes skin irritation), H412 (Harmful to aquatic life with long lasting effects) | [1] |

Synthesis of this compound

The primary route for synthesizing this compound is the acid-catalyzed condensation of n-butanol with a formaldehyde source, such as paraformaldehyde or an aqueous formaldehyde solution.[3]

Experimental Protocols

Method 1: Synthesis using Paraformaldehyde and Ferric Chloride [12]

-

Reaction Setup: A flask is charged with 15 g (0.5 mole) of paraformaldehyde, 74 g (1.0 mole) of n-butyl alcohol, and 2.0 g of anhydrous ferric chloride.

-

Condensation: The mixture is refluxed for 10 hours.

-

Initial Separation: After cooling, the lower layer of the resulting mixture (3-4 ml) is discarded.

-

Catalyst Removal: 50 ml of a 10% aqueous sodium carbonate solution is added to the organic layer to precipitate and remove the ferric chloride catalyst as ferric hydroxide.

-

Aldehyde Removal: The product is then agitated with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C to oxidize any unreacted aldehyde.

-

Final Purification: The organic layer is washed with water, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and distilled from excess sodium metal to yield the final product. This method reports a yield of approximately 78%.[12]

Method 2: Continuous Production without Co-solvent [13]

This method, often employed in industrial settings, avoids the use of co-solvents like benzene (B151609) for water removal.[13]

-

Reaction Setup: A 30-50% formaldehyde solution (prepared from paraformaldehyde, water, and methanol) and an acid catalyst (e.g., sulfuric acid) are charged to a reactor.[5]

-

Initial Heating: The mixture is heated to 90-100°C until a clear solution is obtained.[13]

-

Butanol Addition: Virgin n-butanol is then added to the mixture.

-

Azeotropic Distillation: The temperature is raised to approximately 125°C. The water and butanol distillate is collected in a distilling trap, effectively removing water from the reaction and driving the equilibrium towards product formation.[13]

-

Neutralization and Purification: Once water accumulation ceases, the mixture is cooled, neutralized, and purified through further distillation steps.

Applications

This compound's favorable properties, including its low toxicity, biodegradability, and high solvency, make it a suitable replacement for more hazardous solvents like perchloroethylene and d-limonene.[2][6]

Industrial Applications

-

Green Solvent: It is marketed as an environmentally friendly solvent due to its halogen-free nature and biodegradability.[2][7] It is used as a replacement for chlorinated solvents in various applications.[6]

-

Cleaning and Degreasing: Its ability to dissolve oils and greases makes it an effective component in industrial cleaners and degreasers.[14]

-

Cosmetics and Personal Care: It functions as a solvent and cleansing agent in cosmetic formulations.[2][10]

-

Fuel Additive: When added to diesel fuel, this compound can reduce the formation of soot and nitrogen oxides during combustion.[2][3]

Research and Laboratory Applications

-

Solvent in Chemical Synthesis: It is a versatile solvent for various organic reactions and is used in the synthesis of pesticides and other fine chemicals.[1][7]

-

Organic Synthesis Intermediate: this compound can be used as a reactant to prepare other chemical intermediates, such as butoxymethyltriphenylphosphonium iodide.[11][15]

-

Gel Permeation Chromatography (GPC): It has been successfully used as a halogen-free solvent for the high-temperature GPC analysis of polyethylene, offering a safer alternative to 1,2,4-trichlorobenzene (B33124) (TCB).[16]

-

Solvent for Biological Samples: While specific interactions with biological macromolecules are not well-documented, it is used as a general-purpose solvent for biological samples and reagents due to its low toxicity.[3]

Relevance in Drug Development

The current body of scientific literature does not indicate a direct role for this compound as an active pharmaceutical ingredient (API) or a specialized pharmaceutical excipient. There are no known specific biological signaling pathways modulated by this compound. Its relevance to drug development professionals is primarily as:

-

A process solvent: Its low toxicity and "green" credentials make it an attractive option for use in the synthesis of APIs, where minimizing residual solvent toxicity is critical.

-

A potential component in formulations: While not a common pharmaceutical excipient, its properties could be explored for topical or other formulations where its solvency and low irritation potential might be advantageous. However, extensive toxicological and formulation studies would be required.

-

A solvent in analytical chemistry: Its application in GPC demonstrates its utility in the characterization of polymers, which can be relevant for the analysis of polymeric drug delivery systems.

Analytical Methods

The purity and identity of this compound are typically confirmed using standard analytical techniques.

-

Gas Chromatography (GC): Purity is often specified as >98.0% or >98.5% as determined by GC.[9][12]

-

Nuclear Magnetic Resonance (NMR): NMR spectroscopy is used to confirm the chemical structure.[12]

-

Mass Spectrometry (MS): MS data is available for structural confirmation.[1]

-

Infrared (IR) Spectroscopy: IR can be used to identify functional groups present in the molecule.

Experimental Protocol: GPC Analysis of Polyethylene using this compound[16]

This protocol outlines the use of this compound as a solvent in high-temperature GPC.

-

Solvent Preparation: Use ultra-pure grade this compound.

-

Sample Preparation: Dissolve polyethylene samples to a concentration of approximately 2 mg/mL in this compound at 160°C.

-

Instrumentation: A high-temperature GPC system equipped with a differential refractive index (dRI) detector is used. The system (injector, columns, and detector) is maintained at a high temperature (e.g., 145-160°C).

-

Chromatographic Conditions:

-

Columns: PLgel 10µm Mixed-B columns are suitable.

-

Flow Rate: 1 mL/min.

-

Injection Volume: 200-300 µL.

-

-

System Changeover: To switch from a solvent like TCB to this compound, pump this compound through the system at 1 mL/min at 160°C for approximately 2 hours to flush the columns and tubing. Purge the detectors for about 30 minutes and then equilibrate the system by recirculating this compound overnight.

Conclusion

This compound (CAS 2568-90-3) is a valuable compound with a strong profile as a safe and effective green solvent. Its primary applications are in industrial cleaning, cosmetics, and as a solvent and intermediate in chemical synthesis. For researchers and professionals in drug development, its immediate utility is as a process solvent for API synthesis and as a specialized solvent for analytical techniques like GPC. While direct pharmacological applications have not been identified, its favorable safety profile may warrant future investigation for use in certain pharmaceutical formulations. This guide provides the core technical information necessary to evaluate and utilize this compound in a research or industrial setting.

References

- 1. This compound | C9H20O2 | CID 17379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Buy this compound (EVT-302509) | 2568-90-3 [evitachem.com]

- 4. echemi.com [echemi.com]

- 5. nbinno.com [nbinno.com]

- 6. This compound (CAS 2568-90-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. This compound CAS 2568-90-3 - Chemical Supplier Unilong [unilongindustry.com]

- 8. CAS Common Chemistry [commonchemistry.cas.org]

- 9. 甲醛二丁基缩醛 puriss., ≥97.0% (GC) | Sigma-Aldrich [sigmaaldrich.com]

- 10. This compound, 2568-90-3 [thegoodscentscompany.com]

- 11. This compound | 2568-90-3 [chemicalbook.com]

- 12. This compound | 2568-90-3 | TCI AMERICA [tcichemicals.com]

- 13. This compound CAS:2568-90-3 [cpachem.com]

- 14. m.youtube.com [m.youtube.com]

- 15. This compound | 2568-90-3 [amp.chemicalbook.com]

- 16. chromatographyonline.com [chromatographyonline.com]

Spectroscopic Profile of Dibutoxymethane: A Technical Guide

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for Dibutoxymethane, providing researchers, scientists, and drug development professionals with a comprehensive reference for the characterization of this compound.

Introduction

This compound, also known as dibutyl formal or butylal, is a dialkoxymethane with the chemical formula C₉H₂₀O₂. It is a colorless liquid with applications as a solvent and in chemical synthesis. Accurate and comprehensive spectral data are crucial for the unambiguous identification and characterization of this compound in various experimental and industrial settings. This guide provides a detailed summary of the ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound, along with standardized experimental protocols for data acquisition.

Spectroscopic Data

The following sections present the key spectral data for this compound in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the different proton environments in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.55 | s | 2H | O-CH₂ -O |

| 3.42 | t | 4H | O-CH₂ -(CH₂)₂-CH₃ |

| 1.54 | m | 4H | O-CH₂-CH₂ -CH₂-CH₃ |

| 1.37 | m | 4H | O-(CH₂)₂-CH₂ -CH₃ |

| 0.91 | t | 6H | O-(CH₂)₃-CH₃ |

Note: 's' denotes a singlet, 't' a triplet, and 'm' a multiplet.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon framework of this compound.

| Chemical Shift (δ) ppm | Assignment |

| 95.8 | O-C H₂-O |

| 67.5 | O-C H₂-(CH₂)₂-CH₃ |

| 31.9 | O-CH₂-C H₂-CH₂-CH₃ |

| 19.4 | O-(CH₂)₂-C H₂-CH₃ |

| 13.9 | O-(CH₂)₃-C H₃ |

Infrared (IR) Spectroscopy

The IR spectrum of this compound displays characteristic absorption bands corresponding to the vibrational modes of its functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2957 | Strong | C-H stretch (asymmetric, CH₃) |

| 2932 | Strong | C-H stretch (asymmetric, CH₂) |

| 2871 | Strong | C-H stretch (symmetric, CH₃ & CH₂) |

| 1466 | Medium | C-H bend (scissoring, CH₂) |

| 1379 | Medium | C-H bend (rocking, CH₃) |

| 1114 | Strong | C-O-C stretch (asymmetric) |

| 1046 | Strong | C-O-C stretch (symmetric) |

Mass Spectrometry (MS)

The mass spectrum of this compound, typically obtained via electron ionization (EI), shows a characteristic fragmentation pattern.

| m/z | Relative Intensity (%) | Assignment |

| 57 | 100 | [C₄H₉]⁺ |

| 87 | 55 | [CH₂(OCH₂CH₂CH₂CH₃)]⁺ |

| 29 | 45 | [C₂H₅]⁺ |

| 41 | 40 | [C₃H₅]⁺ |

| 103 | 15 | [M - C₄H₉]⁺ |

| 160 | <5 | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized experimental protocols for the acquisition of NMR, IR, and GC-MS data for a liquid sample such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

3.1.1. Sample Preparation: A solution of this compound is prepared by dissolving approximately 10-20 mg of the neat liquid in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard for chemical shift referencing (δ = 0.00 ppm). The solution is then transferred to a standard 5 mm NMR tube.

3.1.2. ¹H NMR Acquisition: The ¹H NMR spectrum is typically acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans (typically 8-16) to achieve an adequate signal-to-noise ratio.

3.1.3. ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired on the same instrument. Due to the lower natural abundance of the ¹³C isotope, a greater number of scans (typically 128 or more) and a longer acquisition time are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Fourier-Transform Infrared (FT-IR) Spectroscopy

3.2.1. Sample Preparation: For a neat liquid sample like this compound, the simplest method is to place a single drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly onto the ATR crystal.

3.2.2. Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean salt plates or ATR crystal is first collected and automatically subtracted from the sample spectrum. A typical measurement consists of co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)

3.3.1. Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane (B109758) or hexane (B92381) (typically 1 mg/mL). A 1 µL aliquot of this solution is injected into the GC-MS system.

3.3.2. Gas Chromatography: The sample is separated on a capillary column (e.g., a 30 m nonpolar column like DB-5ms). A typical temperature program starts at a low temperature (e.g., 50 °C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250 °C) to ensure elution of the compound. The carrier gas is typically helium at a constant flow rate.

3.3.3. Mass Spectrometry: As the compound elutes from the GC column, it enters the mass spectrometer. Electron ionization (EI) at a standard energy of 70 eV is used to fragment the molecules. The mass analyzer scans a mass-to-charge (m/z) range (e.g., 40-400 amu) to detect the molecular ion and its fragment ions.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

An In-depth Technical Guide on the Health and Safety of Dibutoxymethane

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the health and safety information for Dibutoxymethane (CAS No. 2568-90-3), also known as Butylal or Di-n-butyl formal. The information is compiled from various safety data sheets (SDS) and chemical databases to ensure a thorough understanding for professionals handling this substance.

Chemical and Physical Properties

This compound is a colorless liquid and is classified as a flammable liquid and vapor.[1][2] It is used as a solvent in various applications, including cosmetics and as a cleansing agent.[3]

| Property | Value | Source |

| Molecular Formula | C9H20O2 | [1][4][5][6] |

| Molecular Weight | 160.25 g/mol | [1][4] |

| Appearance | Colorless liquid | [7][8] |

| Boiling Point | 179.2 °C to 185 °C | [7][8][9] |

| Melting Point | -58.1 °C to -61.5 °C | [6][7] |

| Flash Point | 60 °C to 63 °C | [6][7] |

| Density | 0.835 to 0.87 g/cm³ at 20 °C | [7][8] |

| Vapor Pressure | 0.079 kPa at 20 °C | [7] |

| Water Solubility | 222.5 - 250 mg/L at 20 °C | [6][7] |

| log Pow (Octanol/Water Partition Coefficient) | 2.77 at 21.5 °C | [7] |

| Autoignition Temperature | 220 °C | [7] |

Toxicological Information

This compound is generally considered to have low toxicity.[3][8]

| Endpoint | Species | Route | Value | Source |

| LD50 | Rabbit (male/female) | Oral | 6,873 mg/kg bw | [7] |

| LD50 | Rat (male/female) | Dermal | > 2,000 mg/kg bw | [7] |

| Skin Corrosion/Irritation | No data available | - | - | [7] |

| Serious Eye Damage/Irritation | No data available | - | - | [7] |

Note: No data is available for inhalation toxicity, respiratory or skin sensitization, germ cell mutagenicity, carcinogenicity, reproductive toxicity, STOT-single exposure, STOT-repeated exposure, or aspiration hazard.[7]

Ecological Information

| Endpoint | Species | Value | Exposure Time | Source |

| LC50 | Fish | 27.344 mg/L | 96 h | [7] |

| EC50 | Daphnia magna | > 100 mg/L | 48 h | [7] |

| EC50 | Desmodesmus subspicatus | > 1.3 mg/L | 72 h | [7] |

| EC50 | Microorganisms | > 100 mg/L | 3 h | [7] |

Note: No data is available on persistence and degradability, bioaccumulative potential, or mobility in soil.[4][7]

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as a flammable liquid.[1][2]

-

GHS Pictogram: Flame

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

P210: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[2][4][10]

-

P240: Ground and bond container and receiving equipment.[4]

-

P241: Use explosion-proof electrical/ventilating/lighting equipment.[4]

-

P242: Use non-sparking tools.[4]

-

P243: Take action to prevent static discharges.[4]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[10]

-

P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water or shower.[2][4]

-

P370+P378: In case of fire: Use dry sand, dry chemical, or alcohol-resistant foam to extinguish.[2][10]

-

P403+P235: Store in a well-ventilated place. Keep cool.[2][4][10]

-

P501: Dispose of contents/container to an approved waste disposal plant.[2][10]

-

Experimental Protocols

Detailed experimental protocols for the toxicological and ecological studies cited in the available safety data sheets are not provided in the source documents. The provided data, such as LD50 and EC50 values, are summaries of study results. For detailed methodologies, direct consultation of the original study reports would be necessary.

Signaling Pathways

There is no information available in the searched documents regarding specific signaling pathways affected by this compound. Given its low toxicity profile, it is likely not a subject of extensive research in this area.

Health and Safety Procedures

The following diagrams illustrate the recommended procedures for handling emergencies involving this compound.

Handling, Storage, and Personal Protective Equipment

-

Handling: Avoid contact with skin and eyes.[4] Use in a well-ventilated area and keep away from ignition sources.[2][4] Take precautionary measures against static discharge.[2][4]

-

Storage: Store in a cool, dry, and well-ventilated place.[2][4] Keep the container tightly closed.[2][4]

-

Personal Protective Equipment (PPE):

Accidental Release Measures

In case of a spill, ensure adequate ventilation and remove all sources of ignition.[7] Prevent the substance from entering drains.[4][10] Absorb the spill with an inert material and place it in a suitable container for disposal.[4][10]

Stability and Reactivity

This compound is stable under normal conditions.[2] No hazardous reactions are known under normal processing.[2]

This technical guide is intended for informational purposes and should not be a substitute for a formal risk assessment or professional safety advice. Always refer to the most current Safety Data Sheet (SDS) for complete and detailed information.

References

- 1. This compound | C9H20O2 | CID 17379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. tcichemicals.com [tcichemicals.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. guidechem.com [guidechem.com]

- 5. 2568-90-3 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. This compound|lookchem [lookchem.com]

- 7. echemi.com [echemi.com]

- 8. Buy this compound (EVT-302509) | 2568-90-3 [evitachem.com]

- 9. This compound, 2568-90-3 [thegoodscentscompany.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

Dibutoxymethane: A Green Solvent Alternative for a Sustainable Future

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The increasing demand for sustainable and environmentally friendly chemical processes has driven the search for green solvent alternatives. Dibutoxymethane (DBM), also known as butylal, has emerged as a promising candidate, offering a combination of effective solvency, low toxicity, and favorable environmental properties. This technical guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis protocols, applications, and a comparative analysis with traditional solvents.

Introduction to this compound

This compound (CAS No. 2568-90-3) is an acetal (B89532) that is gaining significant attention as a viable green solvent.[1] It is a colorless liquid with a mild, fruity odor and is characterized by its two butyl groups attached to a central methylene (B1212753) group via ether linkages.[1][2] This structure contributes to its desirable solvent properties, allowing it to dissolve a wide range of organic compounds.[1] Unlike many conventional solvents, this compound is halogen-free, which is a significant advantage in terms of environmental impact and safety.[2][3] It is considered to have low toxicity and is biodegradable, making it a more sustainable choice for various industrial and research applications.[1][4]

Physicochemical Properties

A clear understanding of the physicochemical properties of a solvent is crucial for its effective application. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C9H20O2 | [5] |

| Molecular Weight | 160.25 g/mol | [5] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 179.2 - 181 °C | [2][6][7] |

| Melting Point | -58.1 °C | [8] |

| Density | 0.835 - 0.87 g/cm³ at 20°C | [1][7] |

| Flash Point | 60 - 62 °C (Closed Cup) | [7][8] |

| Water Solubility | 222.5 - 304.9 mg/L at 20-25 °C (Insoluble) | [6][8][9] |

| Vapor Pressure | <15 - 1.289 mmHg at 20-25 °C | [6][7] |

| Refractive Index (nD) | 1.406 | [2] |

| Dynamic Viscosity | 1.056 - 1.083 mPa·s at 20°C | [9] |

| logP (o/w) | 2.706 - 2.77 | [6][9] |

Synthesis of this compound

This compound is typically synthesized through the acid-catalyzed condensation of n-butanol with a formaldehyde (B43269) source, such as paraformaldehyde or an aqueous formaldehyde solution.[1] Several methods have been developed to optimize the yield and purity of the final product.

Experimental Protocol: Synthesis via Acid-Catalyzed Condensation

This protocol describes a common laboratory-scale synthesis of this compound.

Materials:

-

Paraformaldehyde

-

n-Butanol

-

Anhydrous ferric chloride (FeCl3) or Sulfuric acid (H2SO4) as a catalyst[1][3]

-

10% aqueous sodium carbonate (Na2CO3) solution

-

20% hydrogen peroxide (H2O2) solution

-

Sodium metal (for drying)

-

Deionized water

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a round-bottom flask, combine paraformaldehyde (0.5 mole), n-butanol (1.0 mole), and a catalytic amount of anhydrous ferric chloride (2.0 gm) or sulfuric acid.[1][3]

-

Heat the mixture to reflux and maintain for 10 hours.[3]

-

After cooling, a lower layer of 3-4 ml may form; this should be discarded.[3]

-

To neutralize the acid catalyst and remove ferric ions, add 50 ml of a 10% aqueous sodium carbonate solution. The ferric chloride will precipitate as ferric hydroxide.[3]

-

To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.[3]

-

Wash the organic layer with water.

-

Dry the product over excess sodium metal.[3]

-

Purify the this compound by distillation. The expected yield is approximately 78%.[3]

A patented method also describes a continuous process where formaldehyde or its derivatives are mixed with an alcohol like butanol, pre-heated, and then subjected to acid catalysis in a reactor. The vaporized products are then rectified to yield high-purity this compound.[1][10] Modern industrial processes often aim to eliminate the use of co-solvents for water removal by leveraging the heterogeneous azeotrope of butanol and water, which simplifies purification and reduces waste.[1][11]

Synthesis Pathway Diagram

Caption: Synthesis of this compound via Acid-Catalyzed Condensation.

Applications of this compound as a Green Solvent

This compound's favorable properties make it a versatile solvent for a range of applications, positioning it as a viable replacement for more hazardous traditional solvents.

Industrial Cleaning and Degreasing

This compound is an effective and environmentally friendly substitute for solvents like perchloroethylene and d-limonene in industrial cleaning and degreasing applications.[12] Its ability to dissolve both oils and greases makes it suitable for metal cleaning and in formulated cleaning products.[7]

Coatings, Adhesives, and Inks

As a solvent in coatings, adhesives, and inks, this compound can replace more toxic and volatile organic compounds (VOCs).[7][12] Its moderate evaporation rate and good solvency for resins and polymers make it a suitable component in these formulations.

Polymer Analysis

This compound has been successfully used as a solvent for the analysis of polymers, such as low-density polyethylene (B3416737) (LDPE), using techniques like Gel Permeation Chromatography (GPC).[3][13][14] It serves as a less toxic alternative to halogenated solvents like 1,2,4-trichlorobenzene (B33124) (TCB) traditionally used for these high-temperature analyses.[15]

Chemical Synthesis

In organic synthesis, this compound can be used as a reaction medium.[12] It can also serve as a reactant, for example, in the preparation of butoxymethyltriphenylphosphonium iodide, a key intermediate for carbon homologation reactions.[3][13][14]

Other Applications

This compound also finds use in:

-

Fuel Additive: To reduce soot and nitrogen oxide emissions from diesel fuel.[1][2]

-

Extraction: As a solvent for extracting organic compounds.[4]

Comparative Analysis with Traditional Solvents

The "green" credentials of this compound are best understood when compared to traditional, often hazardous, solvents.

| Property | This compound | Toluene | Dichloromethane (DCM) | Perchloroethylene (PERC) |

| Molecular Formula | C9H20O2 | C7H8 | CH2Cl2 | C2Cl4 |

| Boiling Point (°C) | 179.2 - 181 | 111 | 39.6 | 121 |

| Flash Point (°C) | 60 - 62 | 4 | N/A | N/A |

| Toxicity | Low | High (Neurotoxin, reproductive hazard) | High (Carcinogen) | High (Probable carcinogen) |

| Environmental Impact | Biodegradable, Halogen-free | Volatile Organic Compound (VOC) | Ozone-depleting potential, VOC | Persistent, groundwater contaminant |

| GHS Hazard Statements | H226 (Flammable), H315 (Skin Irrit.), H412 (Harmful to aquatic life)[2][5] | H225 (Highly flammable), H304 (May be fatal if swallowed), H315 (Skin irrit.), H336 (Drowsiness), H361d (Suspected of damaging unborn child), H373 (Organ damage) | H315 (Skin irrit.), H319 (Eye irrit.), H335 (Resp. irrit.), H351 (Suspected of causing cancer), H373 (Organ damage) | H315 (Skin irrit.), H317 (Allergic skin reaction), H319 (Eye irrit.), H336 (Drowsiness), H351 (Suspected of causing cancer), H411 (Toxic to aquatic life) |

Safety and Handling

While this compound is considered to have low toxicity, appropriate safety precautions should always be taken.[1]

-

GHS Classification: this compound is classified as a flammable liquid and vapor (H226), causes skin irritation (H315), and is harmful to aquatic life with long-lasting effects (H412).[2][5]

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and safety glasses.[9]

-

Handling: Keep away from heat, sparks, and open flames. Use in a well-ventilated area.

-

Storage: Store in a tightly closed container in a cool, well-ventilated place.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Toxicological Data

| Route of Exposure | Species | Value | Reference |

| Oral LD50 | Rabbit | 6,873 mg/kg | [9] |

| Dermal LD50 | Rat | > 2,000 mg/kg | [9] |

Conclusion

This compound presents a compelling case as a green solvent alternative. Its favorable combination of effective solvency, low toxicity, biodegradability, and a halogen-free structure makes it a suitable replacement for many hazardous traditional solvents across a wide range of applications. As the chemical industry continues to prioritize sustainability and safety, the adoption of greener solvents like this compound will be crucial in developing more environmentally responsible processes. Further research into expanding its applications and optimizing its production will undoubtedly solidify its role in a more sustainable chemical future.

References

- 1. Buy this compound (EVT-302509) | 2568-90-3 [evitachem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | 2568-90-3 [chemicalbook.com]

- 4. This compound CAS 2568-90-3 - Chemical Supplier Unilong [unilongindustry.com]

- 5. This compound | C9H20O2 | CID 17379 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound, 2568-90-3 [thegoodscentscompany.com]

- 7. Di-n-butoxymethane Supplier | 2568-90-3 | Your Reliable Distributor FutureFuel Trading [futurefuelcorporation.com]

- 8. This compound|lookchem [lookchem.com]

- 9. echemi.com [echemi.com]

- 10. CN103965029B - Production method of this compound, diethoxymethane, dipropoxymethane or dipentyloxymethane - Google Patents [patents.google.com]

- 11. US20100076226A1 - Preparation of this compound - Google Patents [patents.google.com]

- 12. butylal [icspecialties.com]

- 13. Wholesale Manufacturer Good Price Butylal (this compound) CAS: 2568-90-3 Manufacturer and Supplier | INCHEE [incheechem.com]

- 14. This compound | 2568-90-3 [amp.chemicalbook.com]

- 15. chromatographyonline.com [chromatographyonline.com]

The Genesis of a Green Solvent: A Technical History of Dibutoxymethane

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Dibutoxymethane (also known as butylal or formaldehyde (B43269) dibutyl acetal) has emerged as a versatile and environmentally conscious solvent with applications spanning from polymer analysis to fuel additives. This technical guide delves into the discovery and history of this compound, providing a comprehensive overview of its synthesis, chemical properties, and the evolution of its production methods. Detailed experimental protocols, quantitative data, and visualized reaction pathways are presented to offer a thorough resource for scientific and industrial professionals.

Introduction

This compound (C₉H₂₀O₂) is a clear, colorless liquid classified as an acetal (B89532).[1] It is characterized by a central methylene (B1212753) group bonded to two butoxy groups.[1] Its low toxicity and halogen-free nature position it as a "green solvent," offering a safer alternative to traditional halogenated solvents.[2] The compound's utility extends to various fields, including cosmetics, as a cleansing agent, and as an additive to diesel fuel to mitigate soot and nitrogen oxide emissions.[2] This document traces the historical development and scientific understanding of this important chemical compound.

Discovery and Historical Context

While the precise moment of this compound's first synthesis is not definitively documented in readily available literature, its creation is rooted in the broader history of acetal chemistry, which dates back to the late 19th century. The fundamental reaction for acetal formation, the acid-catalyzed reaction of an aldehyde with two equivalents of an alcohol, was established by pioneering chemists like Emil Fischer.[1]

The history of formaldehyde, the aldehyde precursor to this compound, is well-documented. It was first reported by Aleksandr Mikhailovich Butlerov in 1859 and conclusively identified by August Wilhelm von Hofmann in 1868.[3] The commercial production of formaldehyde began in the 1880s, paving the way for the synthesis of its various derivatives.[3]

A significant milestone in the documented synthesis of this compound can be found in a 1980 publication in The Journal of Organic Chemistry.[2] This indicates that by this time, the compound was of sufficient interest to the organic chemistry community to warrant detailed synthetic studies. Earlier patents, such as a French patent from 1969, also allude to its preparation and utility, suggesting its industrial relevance predates the 1980s academic publication.[4]

Physicochemical Properties

A summary of the key quantitative data for this compound is presented in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₂₀O₂ | [2] |

| Molar Mass | 160.257 g·mol⁻¹ | [2] |

| Appearance | Colorless liquid | [1][5] |

| Boiling Point | 179.2 °C to 186.0 °C | [2][3][5] |

| Melting Point | -58.1 °C | [4] |

| Density | 0.838 g/cm³ to 0.87 g/cm³ at 20°C | [1][2][3] |

| Solubility in Water | Insoluble to slightly soluble (304.9 mg/L at 25 °C) | [2][5] |

| Refractive Index (nD) | 1.406 | [2] |

| Flash Point | 60 °C (140 °F) | [3] |

Synthesis of this compound: An Evolving Methodology

The primary method for synthesizing this compound is the acid-catalyzed condensation of formaldehyde with butanol.[1] Over time, the methodologies have been refined to improve yield, purity, and environmental friendliness.

General Reaction Mechanism

The formation of this compound proceeds via a two-step nucleophilic substitution reaction. The process is initiated by the protonation of the carbonyl oxygen in formaldehyde, which enhances its electrophilicity. This is followed by a nucleophilic attack from a butanol molecule to form a hemiformal intermediate. A subsequent reaction with a second butanol molecule yields this compound and water.[1]

Historical and Modern Synthetic Protocols

Early methods for this compound synthesis often employed co-solvents like benzene (B151609) or toluene (B28343) to remove water azeotropically and drive the reaction equilibrium towards the product.[1] However, due to the toxicity of these solvents, modern protocols have shifted towards solvent-free processes.[1] These newer methods utilize temperature-controlled distillation where butanol itself acts as both a reactant and an azeotropic agent with water.[1]

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of this compound, reflecting both historical and more contemporary approaches.

Classical Synthesis with Ferric Chloride Catalyst

This method is adapted from established chemical literature and represents a common laboratory-scale preparation.

Materials:

-

Paraformaldehyde (15 g, 0.5 mole)

-

n-Butanol (74 g, 1.0 mole)

-

Anhydrous ferric chloride (2.0 g)

-

10% aqueous sodium carbonate solution

-

20% hydrogen peroxide solution

-

Sodium metal

Procedure:

-

A mixture of paraformaldehyde, n-butanol, and anhydrous ferric chloride is refluxed for 10 hours.

-

After cooling, the lower layer of the reaction mixture (3-4 ml) is discarded.

-

50 ml of 10% aqueous sodium carbonate solution is added to the remaining organic layer to precipitate ferric chloride as ferric hydroxide. The mixture is filtered.

-

To remove any unreacted aldehyde, the product is washed with a mixture of 40 ml of 20% hydrogen peroxide and 5 ml of 10% sodium carbonate solution at 45°C.

-

The organic layer is then washed with water, dried over anhydrous sodium sulfate, and distilled from a small amount of sodium metal to yield pure this compound.[6]

Modern Industrial Production without Co-solvent

This protocol is based on patented industrial processes that emphasize efficiency and environmental safety.

Materials:

-

30-50% aqueous formaldehyde solution or paraformaldehyde

-

n-Butanol

-

Acid catalyst (e.g., sulfuric acid)

-

Neutralizing agent (e.g., 50% caustic solution)

Procedure:

-

Formaldehyde (or its derivative), butanol, and an acid catalyst are charged into a reactor.

-

The mixture is heated to promote the condensation reaction.

-

Water and some butanol are continuously removed by distillation, often using a Dean-Stark trap, to drive the reaction to completion.

-

Once the reaction is complete (as determined by the cessation of water collection), the mixture is cooled.

-

A neutralizing agent is added to quench the acid catalyst.

-

The crude product is then purified by fractional distillation to yield high-purity this compound.[7]

Applications and Future Outlook

Initially explored for its solvent properties, this compound has found a range of applications. It is used in the cosmetics industry as a cleansing agent and solvent.[2] A significant application is as a fuel additive for diesel, where it helps to reduce particulate emissions and improve the cetane number.[3][6] In the realm of chemical synthesis, it serves as a reactant for preparing other organic intermediates.[6] Its use as a less toxic, halogen-free solvent in applications like gel permeation chromatography for polymer analysis highlights its growing importance in creating more sustainable chemical processes.[1][6]

As environmental regulations become more stringent, the demand for green solvents like this compound is expected to grow. Future research may focus on developing even more efficient and sustainable production methods, potentially utilizing biocatalysts or renewable feedstocks.

Conclusion

From its roots in the fundamental principles of acetal chemistry to its modern-day applications as a green solvent and fuel additive, this compound represents a significant compound in both academic and industrial chemistry. The evolution of its synthesis from early laboratory methods to streamlined, solvent-free industrial processes reflects the broader trends in chemical manufacturing towards greater efficiency and environmental responsibility. This guide provides a foundational understanding of the discovery, history, and key technical aspects of this compound for professionals in the chemical and pharmaceutical sciences.

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. This compound | 2568-90-3 [chemicalbook.com]

- 3. History of Formaldehyde - Formacare [formacare.eu]

- 4. ymerdigital.com [ymerdigital.com]

- 5. US6235956B1 - Acetals, their preparation and their use - Google Patents [patents.google.com]

- 6. Acetal - Wikipedia [en.wikipedia.org]

- 7. Acetal synthesis by acetalization or ring closure [organic-chemistry.org]

Solubility of Polymers in Dibutoxymethane: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of various polymers in dibutoxymethane (DBM), a promising and less toxic alternative to halogenated organic solvents. This compound, also known as butylal, is an acetal (B89532) that is gaining attention for its potential in polymer analysis and processing.[1][2] This document compiles available solubility data, details experimental protocols for solubility determination, and presents a visual workflow for these procedures.

Introduction to this compound as a Polymer Solvent

This compound (CAS No: 2568-90-3) is a colorless liquid with a mild ether-like odor.[1][2] It is recognized for its lower toxicity compared to commonly used chlorinated solvents such as 1,2,4-trichlorobenzene (B33124) (TCB), making it a more environmentally friendly option for various applications in polymer science.[1][3] Its primary applications in this field include its use as a solvent in gel permeation chromatography (GPC) for the analysis of polymers.[1][3] As an oligoether, DBM can effectively dissolve a range of organic compounds.[1]

Polymer Solubility in this compound

The solubility of a polymer in a given solvent is a critical parameter for various applications, including polymer characterization, processing, and formulation. While extensive quantitative data for the solubility of a wide range of polymers in this compound is not yet broadly published, existing studies and related solvent properties allow for a qualitative and comparative assessment.

Below is a summary of the available information on the solubility of key polymers in this compound.

| Polymer | Common Name | Solubility in this compound | Notes and Conditions |

| Polyethylene (B3416737) (PE) | PE | Soluble | Soluble at elevated temperatures (e.g., 160 °C). DBM is a good solvent for both linear and branched PE and is a viable replacement for 1,2,4-trichlorobenzene (TCB) in high-temperature GPC analysis.[3] |

| Polypropylene (PP) | PP | Soluble | Soluble at elevated temperatures. Similar to polyethylene, DBM can be used as a solvent for the GPC analysis of PP. |

| Polystyrene (PS) | PS | Soluble | Good solubility allows for its use in the accurate calibration of GPC columns for polyolefin analysis in DBM. |

| Poly(methyl methacrylate) | PMMA | Data not available | Simple symmetrical ethers are generally not suitable solvents for PMMA. However, more complex ethers like anisole (B1667542) can dissolve PMMA.[4] The solubility in DBM would require experimental verification. |

| Poly(vinyl chloride) | PVC | Data not available | PVC is soluble in cyclic ethers like tetrahydrofuran (B95107) (THF).[5][6] Its solubility in linear acetals like DBM is not well-documented and would need to be determined experimentally. |

| Polyethylene glycol (PEG) | PEG | Likely Soluble | PEGs are soluble in many organic solvents, including various ethers.[7][8][9][10][][12][13][14] Solubility is dependent on molecular weight, with lower molecular weight PEGs showing broader solubility.[9][12] |

| Polycaprolactone (PCL) | PCL | Data not available | PCL is soluble in cyclic ethers like THF and 1,4-dioxane.[15][16][17] Its solubility in DBM is not specified in the reviewed literature and would require experimental determination. |

Experimental Protocols for Determining Polymer Solubility

Several established methods can be employed to determine the solubility of polymers in a solvent like this compound. The choice of method often depends on the desired precision, the nature of the polymer-solvent system, and the available equipment.

Gravimetric Method

This is a straightforward and widely used method for determining the saturation solubility of a polymer at a specific temperature.

Objective: To determine the mass of polymer that can be dissolved in a given mass or volume of solvent to form a saturated solution.

Apparatus and Materials:

-

Analytical balance (accurate to 0.001 g)

-

Temperature-controlled shaker or water bath

-

Conical flasks or sealed vials

-

Micropipettes

-

Evaporating dishes

-

Vacuum oven

-

Polymer of interest

-

This compound (solvent)

Procedure:

-

Preparation of Saturated Solution:

-

Add a known volume of this compound (e.g., 50 mL) to a conical flask.

-

Gradually add an excess amount of the polymer to the solvent while stirring.

-

Seal the flask to prevent solvent evaporation.

-

Place the flask in a temperature-controlled shaker or water bath set to the desired temperature.

-

Allow the mixture to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved polymer at the bottom of the flask indicates that the solution is saturated.[18]

-

-

Sample Collection and Analysis:

-

Once equilibrium is reached, carefully extract a known volume of the clear supernatant (the saturated solution) using a pre-heated micropipette to avoid precipitation upon cooling.

-

Transfer the collected solution to a pre-weighed evaporating dish.[18]

-

Record the combined mass of the dish and the solution.

-

-

Solvent Evaporation and Mass Determination:

-

Place the evaporating dish in a vacuum oven at an elevated temperature (below the polymer's degradation temperature) to evaporate the this compound completely.

-

Once the polymer is completely dry (constant weight), allow the dish to cool to room temperature in a desiccator and weigh it on the analytical balance.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved polymer by subtracting the initial mass of the evaporating dish from the final mass.

-

Calculate the mass of the solvent from the mass of the solution and the mass of the dissolved polymer.

-

Express the solubility in terms of grams of polymer per 100 grams of solvent or grams of polymer per 100 mL of solvent.

-

Viscometry Method

This method relates the intrinsic viscosity of a polymer solution to the solvent's quality. A higher intrinsic viscosity generally indicates a better solvent for the polymer.

Objective: To determine the intrinsic viscosity of a polymer in this compound to assess its quality as a solvent.

Apparatus and Materials:

-

Ubbelohde or Cannon-Fenske capillary viscometer[19]

-

Constant temperature water bath

-

Volumetric flasks and pipettes

-

Stopwatch

-

Polymer of interest

-

This compound (solvent)

Procedure:

-

Solution Preparation:

-

Viscosity Measurement:

-

Calculation of Viscosities:

-